![molecular formula C20H23BN2O2 B1375767 1-苄基-3-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶 CAS No. 1350626-27-5](/img/structure/B1375767.png)
1-苄基-3-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶
描述
“1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with a benzyl group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-[1,3,2]dioxaborolan-2-yl group contains a boron atom and is a key part of the molecule’s structure .科学研究应用
合成与晶体结构分析
1-苄基-3-(4,4,5,5-四甲基-[1,3,2]二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶参与了某些化合物的合成与晶体结构分析。Huang 等人(2021 年)合成了带有苯环的硼酸酯中间体,包括相关化合物。他们进行了三步取代反应以获得这些化合物,使用各种光谱方法确认了它们的结构,并进行了晶体学和构象分析。密度泛函理论 (DFT) 用于计算分子结构,显示与通过 X 射线衍射确定的晶体结构一致。这项研究突出了该化合物在合成用于进一步结构分析的中间体中的作用 (Huang 等人,2021 年).
聚合物合成
在高分子科学领域,该化合物在合成具有特定性质的聚合物中具有应用。Welterlich 等人(2012 年)描述了含有 1,3,4,6-四芳基化吡咯并[3,2-b]吡咯-2,5-二酮(isoDPP)单元的主链聚合物的合成和特征性质。这些聚合物呈现出深色,并溶于常见的有机溶剂中。合成涉及钯催化的缩聚反应,证明了该化合物在生产具有独特光学性质的聚合物中的用途 (Welterlich 等人,2012 年).
催化应用
该化合物在催化过程中也具有相关性。Huang 等人(2011 年)探索了苄基肟的催化不对称硼烷还原,制备了各种胺及其衍生物。该研究在过程中使用了相关化合物,突出了该化合物在产生手性胺的催化反应中的重要性,这在各种化学合成中具有重要意义 (Huang 等人,2011 年).
作用机制
Target of Action
Compounds with similar structures have been used as reagents in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with an oxygen atom in the target molecule, leading to the formation of a boronate ester .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability if administered in an appropriate formulation.
Result of Action
Given its potential use as a reagent in organic synthesis, it could facilitate the formation of new organic compounds through the formation of carbon-carbon bonds .
Action Environment
The compound is stable under normal conditions but may hydrolyze in a humid environment . It should be stored in a sealed container in a cool, dry place . The compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
生化分析
Biochemical Properties
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are primarily mediated through the boron atom, which can form reversible covalent bonds with nucleophilic sites on biomolecules. For instance, the compound can interact with enzymes that possess active sites containing nucleophilic residues, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors or modifying epigenetic marks. These molecular interactions ultimately result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine vary with dosage. At lower doses, the compound can have beneficial effects, such as enhancing specific biochemical reactions or modulating cell signaling pathways. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in borylation reactions, which are catalyzed by enzymes such as palladium catalysts. These reactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity. These interactions are crucial for the compound’s biochemical effects and overall function .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can participate in metabolic reactions and energy production .
属性
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJAQWDYBJALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




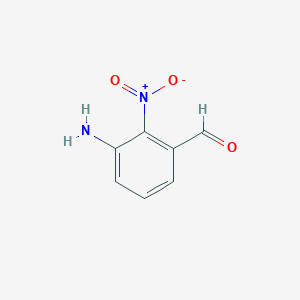
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
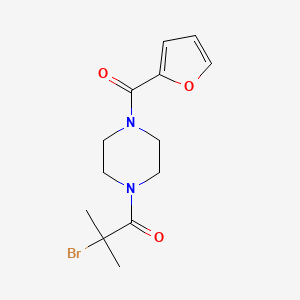

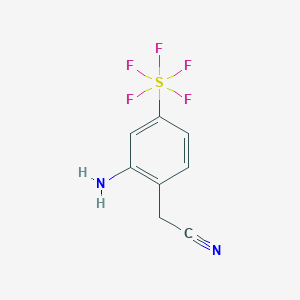
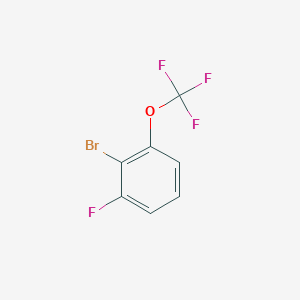

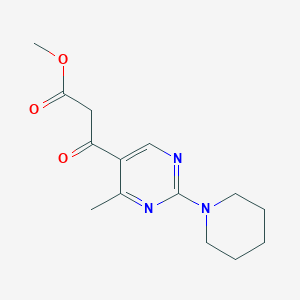
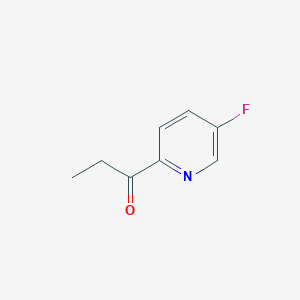
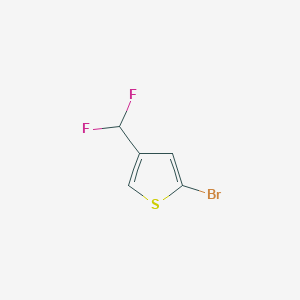
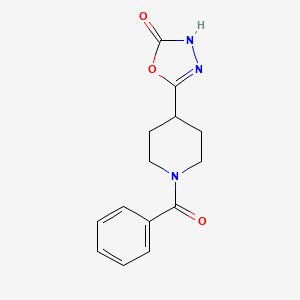
![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)